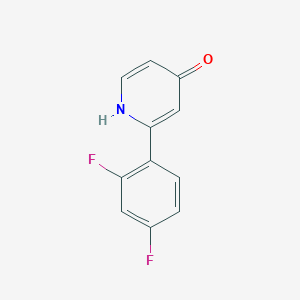

2-(2,4-Difluorophenyl)-4-hydroxypyridine

Overview

Description

2-(2,4-Difluorophenyl)-4-hydroxypyridine is an organic compound characterized by the presence of a pyridine ring substituted with a hydroxyl group at the 4-position and a difluorophenyl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,4-Difluorophenyl)-4-hydroxypyridine typically involves the reaction of 2,4-difluorobenzaldehyde with a suitable pyridine derivative. One common method includes the use of a base-catalyzed condensation reaction, followed by cyclization and subsequent hydroxylation. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like sodium hydroxide or potassium carbonate .

Industrial Production Methods: On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, are crucial for optimizing the production process .

Chemical Reactions Analysis

Substitution Reactions

The hydroxyl group at the 4-position participates in nucleophilic substitution and acylation reactions . For example:

-

Alkylation : Under basic conditions (e.g., NaOH), the hydroxyl group undergoes deprotonation, facilitating reactions with alkyl halides to form ether derivatives .

-

Acylation : Reactivity with acyl chlorides (e.g., benzoyl chloride) in the presence of Lewis acids like AlCl₃ yields ester derivatives .

The 2,4-difluorophenyl group influences electronic effects:

-

Electrophilic aromatic substitution occurs at the pyridine ring’s activated positions (ortho/para to hydroxyl), though fluorine’s electron-withdrawing nature reduces reactivity compared to non-fluorinated analogs .

-

Nucleophilic aromatic substitution at fluorine sites is limited due to strong C–F bonds but can proceed under harsh conditions (e.g., high-temperature amination) .

Coordination Chemistry

The compound acts as a bidentate ligand , coordinating via:

-

Pyridine nitrogen (Lewis base).

-

Hydroxyl oxygen (in deprotonated form).

| Metal Ion | Coordination Mode | Application |

|---|---|---|

| Cu(II) | N,O-chelation | Catalytic oxidation reactions |

| Fe(III) | Pyridine N-binding | Stabilization of redox-active complexes |

| Ir(III) | Cyclometalation | Photocatalytic systems |

Coordination enhances stability and modulates electronic properties, enabling applications in catalysis and

Scientific Research Applications

Chemistry

- Building Block for Complex Molecules : This compound serves as a crucial building block in organic synthesis, facilitating the creation of more complex organic molecules. Its unique structure allows for various chemical modifications, making it an essential component in synthetic chemistry.

Biology

- Enzyme Inhibition : Research has indicated that 2-(2,4-difluorophenyl)-4-hydroxypyridine may act as an enzyme inhibitor. It has been investigated for its potential to modulate biological pathways by interacting with specific enzymes or receptors.

- Case Study : A study on imidazopyridines highlighted that compounds related to this structure exhibited significant activity against Plasmodium falciparum, suggesting potential applications in malaria treatment .

Medicine

- Therapeutic Effects : The compound is being explored for its therapeutic potential, particularly as an antifungal and anticancer agent. Its mechanism of action involves interactions with molecular targets that can lead to the modulation of biological effects.

- Case Study : In studies focused on anti-inflammatory properties, derivatives of related compounds showed promising results in inhibiting COX-2 activity, indicating potential for developing anti-inflammatory drugs .

Industry

- Advanced Materials Production : Due to its unique chemical properties, this compound is used in producing advanced materials such as polymers and coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of 2-(2,4-Difluorophenyl)-4-hydroxypyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyl group can form hydrogen bonds with active sites, while the difluorophenyl group can enhance binding affinity through hydrophobic interactions. These interactions can modulate the activity of the target molecule, leading to various biological effects .

Comparison with Similar Compounds

- 2-(2,4-Difluorophenyl)pyridine

- 2-(2,4-Difluorophenyl)-5-hydroxypyridine

- 2-(2,4-Difluorophenyl)-4-methoxypyridine

Comparison: 2-(2,4-Difluorophenyl)-4-hydroxypyridine is unique due to the presence of both hydroxyl and difluorophenyl groups, which confer distinct chemical reactivity and biological activity. Compared to its analogs, this compound exhibits enhanced stability and binding affinity, making it a valuable candidate for various applications .

Biological Activity

2-(2,4-Difluorophenyl)-4-hydroxypyridine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Structure and Properties

The chemical structure of this compound is characterized by a pyridine ring substituted with a hydroxyl group and a difluorophenyl moiety. This unique structure contributes to its reactivity and interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with various molecular targets:

- Enzyme Inhibition : The compound has been investigated for its potential as an enzyme inhibitor, particularly in pathways related to cancer and infectious diseases.

- Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication by disrupting viral-cellular interactions.

- Anticancer Properties : Research indicates that this compound may induce apoptosis in cancer cells, making it a candidate for cancer therapy.

In Vitro Studies

Several studies have evaluated the cytotoxic effects of this compound across different cancer cell lines. For instance:

- Cytotoxicity Assays : The compound exhibited significant cytotoxicity against various human cancer cell lines, with IC50 values indicating potent activity. For example, in studies involving lung carcinoma (A549) and breast adenocarcinoma (MCF7), the compound demonstrated IC50 values ranging from 5 µM to 20 µM.

In Vivo Studies

In vivo studies using animal models have shown promising results regarding the efficacy of this compound in reducing tumor growth. For example:

- Mouse Models : Treatment with the compound resulted in a significant reduction in tumor size compared to control groups, indicating its potential as an anticancer agent.

Case Studies

- Cancer Treatment : A study examined the effects of this compound on colorectal cancer cells. The results indicated that the compound not only inhibited cell proliferation but also induced apoptosis through caspase activation pathways.

- Antiviral Activity : Another investigation focused on the compound's antiviral properties against Plasmodium falciparum. The data suggested that it could inhibit hemozoin formation, a critical process for the survival of the malaria parasite, demonstrating its potential in malaria treatment strategies.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(2,4-Difluorophenyl)-4-hydroxypyridine, and what experimental conditions optimize yield?

- Methodological Answer : The synthesis of this compound typically involves nucleophilic aromatic substitution or transition metal-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for aryl-aryl bond formation. For example:

- Step 1 : React 2,4-difluorophenylboronic acid with a halogenated pyridine precursor (e.g., 4-hydroxypyridine derivative) under Pd catalysis.

- Step 2 : Optimize reaction conditions (solvent: DMF/THF; temperature: 80–100°C; base: K₂CO₃) to achieve yields >70% .

- Purification : Use column chromatography (silica gel, eluent: ethyl acetate/hexane) or recrystallization.

Key Considerations : Monitor regioselectivity via LC-MS to avoid byproducts from competing substitution sites.

Q. How can researchers characterize the molecular structure of this compound?

- Methodological Answer :

- X-ray Diffraction (XRD) : Grow single crystals via slow evaporation (solvent: ethanol/water mix). Analyze unit cell parameters and hydrogen-bonding interactions (e.g., O–H···N motifs) .

- NMR Spectroscopy : Assign peaks using , , and NMR. For example, the hydroxyl proton (4-position) appears as a singlet at δ ~10–12 ppm in DMSO-d₆ .

- Mass Spectrometry : Confirm molecular ion ([M+H]⁺) via HRMS with <2 ppm error.

Q. What safety protocols are critical during handling?

- Methodological Answer :

- PPE : Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods to minimize inhalation risks .

- Storage : Keep in amber vials under inert gas (N₂/Ar) at –20°C to prevent degradation.

- Spill Management : Neutralize with vermiculite or sand; dispose as hazardous waste under EPA guidelines .

Advanced Research Questions

Q. How can density functional theory (DFT) predict electronic properties and reactivity?

- Methodological Answer :

- Functional Selection : Use hybrid functionals (e.g., B3LYP ) with a 6-311++G(d,p) basis set to model fluorine’s electron-withdrawing effects.

- Properties Calculated :

- HOMO-LUMO gaps to assess redox activity.

- Electrostatic potential maps to identify nucleophilic/electrophilic sites .

- Validation : Compare computed NMR shifts with experimental data; deviations >1 ppm may indicate solvation effects not modeled .

Q. How do substituent effects (e.g., fluorine position) influence regioselectivity in derivatization?

- Methodological Answer :

- Experimental Design : Synthesize analogs (e.g., 3-fluoro vs. 4-fluoro) and compare reaction rates in SNAr or cross-coupling.

- Data Analysis : Use Hammett plots to correlate substituent σ values with activation energies. Fluorine’s meta-directing effect in 2,4-difluoro groups may favor C-5 substitution over C-3 .

- Case Study : In Pd-catalyzed reactions, steric hindrance from ortho-fluorine reduces yields by 15–20% compared to para-substituted analogs .

Q. How can researchers resolve contradictions between computational and experimental spectral data?

- Methodological Answer :

- Step 1 : Verify basis set adequacy (e.g., add polarization/diffuse functions for fluorine atoms) .

- Step 2 : Incorporate solvent effects (e.g., IEF-PCM model for DMSO) to improve NMR shift accuracy .

- Step 3 : Cross-validate with solid-state IR to detect intermolecular interactions (e.g., hydrogen bonds) not modeled in DFT .

Q. What in vitro assays are suitable for preliminary evaluation of biological activity?

- Methodological Answer :

- Target Selection : Prioritize enzymes/receptors with pyridine-binding motifs (e.g., cytochrome P450, kinase ATP pockets).

- Assay Protocol :

- Enzyme Inhibition : Use fluorescence-based assays (IC₅₀ determination) with positive controls (e.g., ketoconazole for CYP3A4).

- Antifungal Activity : Test against Candida spp. via broth microdilution (MIC values; compare to fluconazole) .

- Data Interpretation : Correlate activity with logP values (calculated via ChemAxon) to assess membrane permeability.

Properties

IUPAC Name |

2-(2,4-difluorophenyl)-1H-pyridin-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H7F2NO/c12-7-1-2-9(10(13)5-7)11-6-8(15)3-4-14-11/h1-6H,(H,14,15) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BIMBZCPGBYGCBB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1F)F)C2=CC(=O)C=CN2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H7F2NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80692508 | |

| Record name | 2-(2,4-Difluorophenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

207.18 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261904-29-3 | |

| Record name | 2-(2,4-Difluorophenyl)pyridin-4(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80692508 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.